{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine
Overview
Description
“{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine” is a chemical compound with the CAS Number: 71326-24-4 . It has a molecular weight of 145.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N1-[2-(dimethylamino)ethyl]-N~1~-methyl-1,3-propanediamine . The InChI code is 1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3 . This indicates that the compound contains 8 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 145.25 . The boiling point is 270℃ , the density is 0.905 at 20℃ , and the water solubility is 978g/L at 20.2℃ .Scientific Research Applications
Polymer Science Applications
- Selective Quaternization and Micellization : The selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been explored. This process yields novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in drug delivery and sensor applications (Bütün, Armes, & Billingham, 2001).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Heteroarylindoles : The use of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of 3-heteroarylindoles, yielding potential meridianine analogues, illustrates its role in generating compounds with possible biological activity (Jakše et al., 2004).
- Creation of Pyridopyrimidine Carboxylates : A simple synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate showcases its utility in producing novel nucleotide analogues with potential therapeutic applications (Zupančič, Svete, & Stanovnik, 2009).
Materials Science and Engineering
- Catalysis : Aminotroponate zinc complexes, synthesized from reactions involving dimethyl zinc, serve as catalysts for the intramolecular hydroamination of alkenes and alkynes, indicating their significance in the development of efficient and selective synthesis methods for organic compounds (Meyer et al., 2006).
- Adsorption Materials : The fabrication of Fe3O4/SiO2 core/shell nanoparticles attached to graphene oxide, facilitated by the reaction of amino-functionalized particles with graphene oxide, underscores its importance in environmental remediation through the adsorption of pollutants like methylene blue (Yao et al., 2012).
Environmental Science
- CO2 Capture : The kinetics of carbon dioxide with tertiary and cyclic amines, including the analysis of reaction rates and thermodynamic properties, indicate the role of such amines in carbon capture technologies, potentially contributing to the mitigation of greenhouse gas emissions (Kadiwala, Rayer, & Henni, 2012).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H312, H314, H317, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-methylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBSJKGMRQKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine | |
CAS RN |
19475-29-7 | |
Record name | {2-[(3-aminopropyl)(methyl)amino]ethyl}dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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